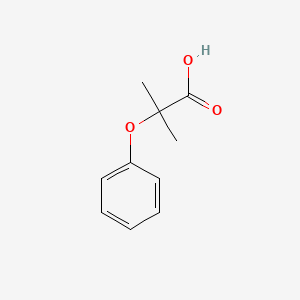

2-Methyl-2-phenoxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPUOPPYSQEBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241410 | |

| Record name | Fibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-45-3 | |

| Record name | Fibric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fibric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 943-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyisobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIBRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6848ST447Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-phenoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-phenoxypropanoic acid, also known as 2-phenoxyisobutyric acid and fibric acid, is a notable organic compound within the fibrate class of drugs. Its core structure is foundational to various lipid-regulating agents. A thorough understanding of its physical properties is paramount for its application in research, synthesis, and pharmaceutical development. This technical guide provides a consolidated overview of the known physical characteristics of this compound, outlines established methodologies for their determination, and discusses the implications of these properties.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 2-Phenoxyisobutyric acid, Fibric acid

-

CAS Number: 943-45-3

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

Chemical Structure:

/ \ CH CH | | CH CH \ / CH

Core Physical Properties

| Property | Value | Source & Notes |

| Melting Point | Data not available | While a definitive experimental melting point for the parent compound is not readily found, a related metabolite of the drug fenofibrate, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, has a reported melting point of 134–135 °C.[1] |

| Boiling Point | Data not available | No experimental boiling point has been reported. Due to its carboxylic acid functionality and relatively high molecular weight, it is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. |

| Solubility | Data not available | Specific quantitative solubility data in common organic solvents and water is not available. As a carboxylic acid with a significant hydrophobic phenoxy group, it is expected to have limited solubility in water and greater solubility in polar organic solvents like ethanol, methanol, and acetone. |

| pKa | Data not available | No experimentally determined pKa value is readily available. The presence of the electron-withdrawing phenoxy group is expected to make it a slightly stronger acid than isobutyric acid (pKa ≈ 4.86).[2] |

| Appearance | White to off-white crystalline solid | This is a general description for fibric acid derivatives and is the expected appearance based on its chemical structure. |

Spectroscopic and Chromatographic Data

Detailed experimental spectra for this compound are not widely published. The following represents expected spectral characteristics based on its structure and data from related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

A singlet for the two equivalent methyl groups (-C(CH₃)₂).

-

Multiplets in the aromatic region corresponding to the protons on the phenyl ring of the phenoxy group.

-

A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

A signal for the quaternary carbon attached to the oxygen and the carboxyl group.

-

A signal for the equivalent methyl carbons.

-

Signals for the carbons of the phenyl ring.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C-O stretching bands associated with the ether linkage and the carboxylic acid.

-

Aromatic C-H and C=C stretching and bending vibrations.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z 180.

-

Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the ether bond.

-

Experimental Protocols for Physical Property Determination

The following are generalized, yet industry-standard, protocols for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination (Capillary Method)

This method provides the melting range of a crystalline solid, which is a key indicator of purity.

-

Diagram of Workflow:

Caption: Workflow for Melting Point Determination.

-

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid is observed and the temperature at which the last solid melts are recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Diagram of Workflow:

Caption: Workflow for Solubility Determination.

-

Step-by-Step Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, and a clear aliquot of the supernatant is carefully removed, often after centrifugation or filtration to remove any suspended solid particles.

-

Analysis: The concentration of the dissolved compound in the aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL, g/L).

-

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.

-

Diagram of Workflow:

Caption: Workflow for pKa Determination.

-

Step-by-Step Methodology:

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent, typically water or a water/co-solvent mixture if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.

-

Data Plotting: A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

pKa Calculation: The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This can be determined from the inflection point of the first derivative of the titration curve.

-

Conclusion

References

- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). Results in Chemistry, 7, 101282.

- Wikipedia. Isobutyric acid.

- Elsevier. Reaxys | An expert-curated chemistry database.

- Elsevier. Reaxys USER Manual. (2025).

- Elsevier. Quick Reference Guide - Reaxys.

- Elsevier. Reaxys Medicinal Chemistry.

- Elsevier. Reaxys Fact sheet.

Sources

- 1. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Reaxys® — Chemistry data and AI to optimize small molecule discovery [elsevier.com]

- 4. soc.chim.it [soc.chim.it]

2-Methyl-2-phenoxypropanoic acid chemical structure

An In-Depth Technical Guide to 2-Methyl-2-phenoxypropanoic Acid

Executive Summary

This compound, also known by the synonym Mefepronic Acid, is a carboxylic acid derivative with significant relevance in both medicinal chemistry and metabolic research. Its structure, featuring a phenoxy group, a quaternary carbon center, and a carboxylic acid moiety, makes it a valuable synthetic intermediate and a biologically active molecule. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a robust synthesis and purification protocol, detailed analytical characterization methods, and its primary mechanism of action as a Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist.[1] The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating systems for achieving high-purity material for research and development.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and fundamental properties. This compound is characterized by an ether linkage between a phenyl group and a 2-methylpropanoic acid core. This structure imparts specific chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

The key identifiers and properties of this compound are summarized below, providing critical data for experimental design and reproducibility.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | Mefepronic Acid | [1] |

| CAS Number | 943-45-3 | |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Solid, crystalline powder | |

| Melting Point | 98.0-102.0 °C | |

| Boiling Point | 146.5°C (Predicted) | [3] |

| pKa | 4.39±0.10 (Predicted) | [3] |

| Solubility | Insoluble in water | [3] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis, a robust and well-understood method for forming ether linkages. This is followed by the saponification of the resulting ester. This two-step process is chosen for its high yields and the commercial availability of the starting materials. The workflow ensures the isolation of a high-purity product suitable for biological assays and further synthetic modifications.

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis. The causality for each step is explained to ensure a deep understanding of the process.

Step 1: Synthesis of Ethyl 2-methyl-2-phenoxypropanoate (Intermediate)

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), ethyl 2-bromo-2-methylpropanoate (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Rationale: Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the SN2 reaction. An excess ensures complete deprotonation. Ethyl 2-bromo-2-methylpropanoate is the electrophile.

-

-

Solvent Addition: Add 250 mL of acetone.

-

Rationale: Acetone is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic substitution. Its boiling point is ideal for reflux conditions.

-

-

Reaction: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. TLC monitoring prevents running the reaction unnecessarily long or stopping it prematurely.

-

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude ester.

-

Rationale: This removes the base and byproducts. Rotary evaporation efficiently removes the solvent.

-

Step 2: Saponification to this compound

-

Setup: Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water (3:1 v/v). Add sodium hydroxide (NaOH, 2.5 eq) pellets.

-

Rationale: Saponification is the base-catalyzed hydrolysis of an ester. NaOH is the base, and the ethanol/water mixture ensures the solubility of both the organic ester and the inorganic base.

-

-

Reaction: Heat the mixture to reflux for 4-6 hours until the ester spot disappears on TLC.

-

Workup: Cool the mixture and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

-

Rationale: This extraction step purifies the aqueous layer, which contains the sodium salt of the desired product.

-

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate will form.

-

Rationale: Acidification protonates the carboxylate salt, causing the neutral, water-insoluble carboxylic acid to precipitate out of the solution.[3]

-

-

Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Purification

-

Recrystallization: The crude product is purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

-

Rationale: The target compound is soluble in hot ethanol but less soluble in hot water and poorly soluble in the cold solvent mixture. Impurities with different solubility profiles will remain in the mother liquor.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Expected Observations |

| ¹H NMR | - Singlet (~1.6 ppm, 6H): Two equivalent methyl groups (C(CH₃)₂).- Multiplet (~6.9-7.3 ppm, 5H): Aromatic protons of the phenoxy group.- Broad Singlet (>10 ppm, 1H): Carboxylic acid proton (this peak may be absent if D₂O is used as the solvent). |

| ¹³C NMR | - ~25 ppm: Methyl carbons.- ~80 ppm: Quaternary carbon (C(CH₃)₂).- ~115-130 ppm: Aromatic carbons.- ~155 ppm: Aromatic carbon attached to the ether oxygen.- ~175 ppm: Carboxylic acid carbonyl carbon. |

| FTIR (KBr Pellet) | - Broad band (2500-3300 cm⁻¹): O-H stretch of the carboxylic acid, characteristic of hydrogen bonding.[4]- Strong, sharp peak (~1700 cm⁻¹): C=O stretch of the carboxylic acid.- Peaks (~1240 cm⁻¹ and ~1080 cm⁻¹): Asymmetric and symmetric C-O-C stretching of the ether linkage. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 180.08.- Key Fragments: Loss of COOH (m/z = 135), phenoxy group (m/z = 93), and cleavage yielding a phenol radical cation (m/z = 94). |

| HPLC | A single sharp peak indicating high purity (>98%). |

Biological Activity and Mechanism of Action

This compound (Mefepronic Acid) is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1] PPARs are ligand-activated transcription factors that regulate the expression of genes involved in a variety of metabolic processes, particularly lipid and glucose homeostasis.

PPAR-α is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Upon activation by a ligand like Mefepronic Acid, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Mechanism of action via the PPAR-α signaling pathway.

Studies in postpartum dairy cows have shown that administration of Mefepronic Acid leads to increased levels of HDL, glucose, and cholesterol, consistent with its role in modulating hepatic metabolism.[1] These effects highlight its potential as a tool for studying metabolic diseases and as a parent compound for the development of new therapeutics targeting metabolic syndrome, dyslipidemia, and related disorders.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool for scientists.

-

Medicinal Chemistry: The carboxylic acid group is a convenient handle for derivatization, allowing for the synthesis of esters, amides, and other analogs. This enables the creation of compound libraries for screening in drug discovery programs to optimize potency, selectivity, and pharmacokinetic properties. While structurally related 2-methyl-2-phenylpropanoic acid derivatives have been explored as antihistamines, the phenoxy variant is primarily investigated for its metabolic effects.[1][5][6]

-

Metabolic Research: As a selective PPAR-α agonist, it serves as a valuable chemical probe to investigate the downstream effects of PPAR-α activation in various cell types and animal models.[1] It can be used to elucidate the complex roles of this receptor in health and disease.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: this compound is classified as a skin and eye irritant.[7] Inhalation may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

References

- Benchchem. Synthesis of Methyl 2-methyl-2-phenylpropanoate: Application Notes and Protocols.

- SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid.

- Chemical Research. The Significance of this compound in Chemical Research.

- Benchchem. 2-Methyl-2-phenylpropanoic Acid | Research Chemical.

- National Institutes of Health, PubChem. 2-Phenylisobutyric acid.

- Google Patents. US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

- Benchchem. Methyl 2-Methyl-2-phenylpropanoate | CAS 57625-74-8.

- Organic Syntheses. 2-phenylpropionic acid.

- Sigma-Aldrich. 2-Methyl-2-phenylpropanoic acid AldrichCPR.

- BLD Pharm. 826-55-1|2-Methyl-2-phenylpropanoic acid.

- Google Patents. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.

- SpectraBase. 2-Methyl-2-phenyl-propionic-acid - Optional[FTIR] - Spectrum.

- Sigma-Aldrich. 2-methyl-2-phenylpropanoic acid.

- Benchchem. Technical Support Center: Synthesis of Methyl 2-methyl-2-phenylpropanoate.

- Chemsrc. 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1.

- Google Patents. CN101952273B - Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds.

- ChemicalBook. 2-Phenylisobutyric acid | 826-55-1.

- Google Patents. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

- Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid.

- Sciorsci, R. L., et al. (2014). Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. Endocrine, Metabolic & Immune Disorders - Drug Targets, 14(2), 113-22.

- Sigma-Aldrich. 2-methyl-2-phenylpropanoic acid sigma-aldrich synthesis.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).

- SpectraBase. 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum.

- WIPO Patentscope. WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS.

- PrepChem.com. Synthesis of A. Methyl 2-phenylpropionate.

- National Institutes of Health, PubChem. Methyl 2-methyl-2-phenylpropanoate.

- Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.

- Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid.

- Zhang, L., et al. (2007). In Vivo Mechanistic Studies on the Metabolic Activation of 2-Phenylpropionic Acid in Rat. Chemical Research in Toxicology, 20(3), 466-473.

- National Institutes of Health, PubChem. 2-Phenylpropionic acid.

- Capot Chemical. MSDS of 2-Methyl-2-phenylpropanoic Acid.

- Google Patents. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

Sources

- 1. Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Phenylisobutyric acid | C10H12O2 | CID 13222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenylisobutyric acid | 826-55-1 [chemicalbook.com]

- 4. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. capotchem.com [capotchem.com]

The Core Mechanism of 2-Methyl-2-phenoxypropanoic Acid Derivatives: A Deep Dive into PPARα Agonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Derivatives of 2-Methyl-2-phenoxypropanoic acid represent a significant class of synthetic ligands that primarily exert their pharmacological effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive exploration of the core mechanism of action, focusing on their role as potent and selective agonists of PPARα, a key regulator of lipid and glucose homeostasis. We will dissect the molecular signaling cascade, from receptor binding to the transcriptional regulation of target genes, and detail the subsequent physiological responses. Furthermore, this document will provide field-proven experimental protocols for researchers to investigate and validate the activity of these compounds, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound Derivatives

The this compound scaffold is a cornerstone in the development of hypolipidemic agents. Compounds belonging to this chemical class, often categorized as fibric acid derivatives, have demonstrated significant efficacy in managing dyslipidemia, a major risk factor for cardiovascular disease.[1][2] Their therapeutic success lies in their ability to favorably modulate lipid profiles, most notably by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[3] Understanding the intricate molecular mechanisms underpinning these effects is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The central tenet of their action is the direct interaction with and activation of PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[3][4]

The Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[5][6] It functions as a master regulator of lipid metabolism, sensing the levels of fatty acids and their derivatives to modulate the expression of genes involved in their uptake, transport, and oxidation.[5][6]

The Molecular Mechanism of PPARα Activation

The activation of PPARα by this compound derivatives follows a well-defined sequence of molecular events:

-

Ligand Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα located in the cytoplasm or nucleus.[7] This binding induces a conformational change in the receptor.

-

Heterodimerization: The ligand-bound PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[8]

-

Co-repressor Dissociation and Co-activator Recruitment: The conformational change triggered by ligand binding leads to the dissociation of co-repressor proteins and the recruitment of co-activator complexes.[7]

-

PPRE Binding and Gene Transcription: The PPARα-RXR heterodimer, along with the co-activator complex, translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[8] This binding initiates the transcription of these genes, leading to the synthesis of new proteins.[7]

Downstream Physiological Effects: Modulation of Lipid Metabolism

The activation of PPARα initiates a cascade of transcriptional events that collectively lead to a significant improvement in the lipid profile.

Key PPARα Target Genes and Their Functions

The table below summarizes some of the key target genes of PPARα and their roles in lipid metabolism.

| Target Gene | Function | Consequence of Upregulation |

| Apolipoprotein A-I (ApoA-I) | Major protein component of HDL | Increased HDL cholesterol levels[7] |

| Apolipoprotein A-II (ApoA-II) | Component of HDL | Increased HDL cholesterol levels |

| Carnitine Palmitoyltransferase 1A (CPT1A) | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation | Increased fatty acid breakdown for energy[4] |

| Acyl-CoA Oxidase (ACOX1) | First enzyme of the peroxisomal fatty acid β-oxidation pathway | Increased oxidation of very long-chain fatty acids[6] |

| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins | Enhanced clearance of triglycerides from the circulation |

| CD36/FAT | Fatty acid translocase | Increased fatty acid uptake by cells for oxidation[4] |

Integrated Physiological Response

The coordinated upregulation of these and other target genes results in:

-

Increased Fatty Acid Oxidation: Enhanced breakdown of fatty acids in both mitochondria and peroxisomes, reducing the substrate available for triglyceride synthesis.[6]

-

Reduced Triglyceride Synthesis: Decreased production of triglycerides in the liver.

-

Enhanced Lipoprotein Lipolysis: Increased clearance of triglyceride-rich lipoproteins from the bloodstream.

-

Increased HDL Synthesis: Elevated production of HDL particles, which are crucial for reverse cholesterol transport.

Experimental Protocols for Mechanistic Investigation

To rigorously assess the mechanism of action of this compound derivatives, a multi-tiered experimental approach is essential.

In Vitro Assay: PPARα Luciferase Reporter Assay

This cell-based assay is a primary screening tool to quantify the ability of a compound to activate PPARα.[9][10]

Principle: Cells are engineered to express a luciferase reporter gene under the control of a PPRE. Activation of PPARα by the test compound leads to the expression of luciferase, which produces a measurable light signal.

Step-by-Step Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HepG2) that has been co-transfected with a PPARα expression vector and a PPRE-luciferase reporter vector.[4][11]

-

Compound Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

-

Cell Treatment: Seed the cells in a 96-well plate and, after allowing them to adhere, treat them with the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known PPARα agonist like fenofibrate).[12]

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.[9]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the dose-response curve and calculate the EC50 value.

In Vitro Assay: Hepatocyte-Based Lipid Metabolism Assay

This assay assesses the functional consequences of PPARα activation in a relevant cell type.[1]

Principle: Hepatocytes (e.g., primary hepatocytes or HepG2 cells) are treated with the test compound, and changes in lipid content and the expression of key metabolic genes are measured.

Step-by-Step Methodology:

-

Cell Culture and Lipid Loading: Culture HepG2 cells and induce lipid accumulation by incubating them with a mixture of oleic and palmitic acids.[1]

-

Compound Treatment: Treat the lipid-loaded cells with the test compound at various concentrations.

-

Oil Red O Staining: After treatment, fix the cells and stain them with Oil Red O, a dye that specifically stains neutral lipids.

-

Quantification of Lipid Content: Elute the dye from the stained cells and measure its absorbance to quantify the intracellular lipid content.

-

Gene Expression Analysis (qPCR): Isolate RNA from a parallel set of treated cells. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1, APOA1).[12][13]

In Vivo Model: PPARα-Humanized Mouse Model

To evaluate the efficacy and species-specific effects, a PPARα-humanized mouse model is invaluable.

Principle: These mice are genetically engineered to lack the mouse Pparα gene and instead express the human PPARα gene. This model provides a more accurate prediction of the compound's effects in humans.

Step-by-Step Methodology:

-

Animal Husbandry and Dosing: House the PPARα-humanized mice under standard conditions. Administer the test compound via an appropriate route (e.g., oral gavage) for a specified duration.

-

Blood Collection and Lipid Analysis: Collect blood samples at baseline and at the end of the treatment period. Analyze the serum for triglyceride, total cholesterol, and HDL cholesterol levels.

-

Tissue Harvesting and Gene Expression Analysis: At the end of the study, euthanize the animals and harvest the liver and other relevant tissues. Isolate RNA and perform qPCR to analyze the expression of PPARα target genes.

-

Histological Analysis: Fix and section the liver tissue for histological examination to assess for any changes in liver morphology or evidence of toxicity.

Conclusion

The mechanism of action of this compound derivatives is firmly rooted in their ability to act as potent agonists of PPARα. By activating this key nuclear receptor, they orchestrate a complex transcriptional program that leads to a favorable modulation of lipid metabolism, primarily characterized by a reduction in triglycerides and an increase in HDL cholesterol. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate and validate the mechanistic details of novel compounds within this class, thereby facilitating the development of improved therapies for dyslipidemia and related metabolic disorders.

References

- Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-768. [Link]

- Xu, Y., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(10), 2422-2425. [Link]

- Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PLoS One, 12(3), e0173214. [Link]

- Ono, M., et al. (2011). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PPAR Research, 2011, 824179. [Link]

- INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

- Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular Metabolism, 3(4), 354-371. [Link]

- Conti, F., et al. (2022). PPAR-mediated reduction of lipid accumulation in hepatocytes involves the autophagy-lysosome-mitochondrion axis. Cells, 11(15), 2345. [Link]

- Zou, C., et al. (2024). A reverse translational study of PPAR-α agonist efficacy in human and rodent models relevant to alcohol use disorder. Neurobiology of Stress, 29, 100604. [Link]

- Tachibana, K., et al. (2017). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological & Pharmaceutical Bulletin, 40(9), 1551-1556. [Link]

- Reactome. Regulation of lipid metabolism by PPARalpha. [Link]

- Rodrigues, A. C., et al. (2006). Quantitative analysis of PPAR expression by real-time RT–PCR in several thyroid samples.

- Xu, J., et al. (2019). Hepatocyte Peroxisome Proliferator–Activated Receptor α Enhances Liver Regeneration after Partial Hepatectomy in Mice.

- Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527-550. [Link]

- BPS Bioscience. PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. [Link]

- Pawlak, M., et al. (2015). Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(6), G569-G581. [Link]

- Duan, S. Z., et al. (2018). Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? Genes, 9(7), 338. [Link]

- Bougarne, N., et al. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 39(5), 760-802. [Link]

- INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. [Link]

- Grossi, M., et al. (2022). PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH). International Journal of Molecular Sciences, 23(19), 11831. [Link]

- Yang, Q., et al. (2008). PPARα-Humanized Mouse: A Model to Investigate Species Differences in Liver Toxicity Mediated by PPARα. Toxicological Sciences, 101(1), 132-139. [Link]

- Wang, Y., et al. (2024). The Crucial Role of the PPAR Signaling Pathway in the Diagnosis and Treatment of Chronic Obstructive Pulmonary Disease: An Analysis of Gene Expression and Macrophage Polarization.

- BPS Bioscience. PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. [Link]

- ResearchGate.

- Tan, Z., et al. (2017). PPARα regulates tumor cell proliferation and senescence via a novel target gene carnitine palmitoyltransferase 1C. Carcinogenesis, 38(3), 325-335. [Link]

- Ziółkowska, N., et al. (2022). The Role of PPAR Alpha in the Modulation of Innate Immunity. International Journal of Molecular Sciences, 23(15), 8133. [Link]

- Li, Y., et al. (2022). Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. Frontiers in Veterinary Science, 9, 961616. [Link]

- Michalik, L., et al. (2004). The mechanisms of action of PPARs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1682(1-3), 4-14. [Link]

- Takeuchi, S., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(41), 15024-15035. [Link]

- Gumus, R., et al. (2013). Mefepronic acid is associated with a decrease in serum liver enzyme activities in dogs with suspected hepatopathy. Hellenic Journal of Companion Animal Medicine, 4(2), 53-60.

- Sciorsci, R. L., et al. (2014). Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. Endocrine, Metabolic & Immune Disorders - Drug Targets, 14(2), 113-122. [Link]

- Kritchevsky, D., & Tepper, S. A. (1969). Influence of 2-methyl-2-(p-1,2,3,4-tetrahydro-1-naphthylphenoxy) propionic acid on the oxidation of cholesterol by rat liver mitochondria. Experientia, 25(7), 699-700. [Link]

- Navigant Consulting, Inc. (2014).

Sources

- 1. PPAR-mediated reduction of lipid accumulation in hepatocytes involves the autophagy-lysosome-mitochondrion axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. korambiotech.com [korambiotech.com]

- 9. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 2-Methyl-2-phenoxypropanoic Acid Derivatives and Analogs for Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 2-methyl-2-phenoxypropanoic acid core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. From managing the symptoms of allergic rhinitis to modulating lipid metabolism and mitigating inflammation, derivatives of this seemingly simple structure have demonstrated significant clinical utility. This guide provides an in-depth technical exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, dissect their mechanisms of action, and present key structure-activity relationships and pharmacokinetic profiles. Our focus will be on providing not just a catalog of information, but a cohesive understanding of the causality behind experimental choices and the molecular intricacies that drive therapeutic efficacy.

I. The Architectural Blueprint: Synthesis of this compound Derivatives

The synthesis of this compound derivatives and their analogs primarily revolves around the strategic formation of the ether linkage and the construction of the propanoic acid moiety. The choice of synthetic route is often dictated by the desired substitutions on the aromatic rings and the overall complexity of the target molecule.

A. Core Synthesis via Williamson Ether Synthesis: A Foundational Protocol

The Williamson ether synthesis is a cornerstone for constructing the phenoxy ether bond central to this class of compounds. This SN2 reaction involves the coupling of a phenoxide with an alkyl halide.

Experimental Protocol: Synthesis of a Generic this compound

-

Phenoxide Formation:

-

To a solution of a substituted phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone) is added a strong base (1.1-1.5 eq.), such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

-

The reaction mixture is stirred at room temperature until the deprotonation is complete, typically for 30-60 minutes. The formation of the phenoxide can be visually confirmed by a color change or the cessation of hydrogen gas evolution if NaH is used. Causality: The use of a strong base is essential to generate the nucleophilic phenoxide, which is a prerequisite for the subsequent SN2 reaction. The choice of base and solvent can influence the reaction rate and yield.

-

-

Ether Formation:

-

To the solution of the phenoxide, a 2-bromo-2-methylpropanoate ester (e.g., ethyl 2-bromo-2-methylpropionate) (1.0-1.2 eq.) is added dropwise at room temperature.

-

The reaction mixture is then heated to 50-80 °C and stirred for 4-24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Causality: Heating is often necessary to overcome the activation energy of the SN2 reaction. The sterically hindered tertiary bromide of the propanoate requires sufficient thermal energy to react efficiently with the phenoxide.

-

-

Hydrolysis to the Carboxylic Acid:

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude ester is then subjected to hydrolysis. A solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water is a common choice.

-

The reaction is stirred at room temperature or gently heated until the ester is fully consumed.

-

The reaction mixture is then acidified with a mineral acid (e.g., 1N HCl) to a pH of 2-3, leading to the precipitation of the this compound derivative. Causality: Saponification of the ester to the corresponding carboxylate salt is followed by acidification to protonate the carboxylate and yield the final carboxylic acid product. Careful pH control is crucial for complete precipitation and to avoid degradation of acid-sensitive functionalities.

-

-

Purification:

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

B. Synthesis of Key Intermediates and Analogs

The versatility of this scaffold is further expanded by the synthesis of various analogs, including those where the phenoxy group is replaced by a phenyl group, as seen in many antihistamines and NSAIDs.

Synthesis of 2-Methyl-2-phenylpropanoic Acid (A Bilastine Precursor)

A common route to 2-methyl-2-phenylpropanoic acid, a key intermediate in the synthesis of the antihistamine bilastine, involves the methylation of a phenylacetic acid derivative.[1]

Experimental Protocol:

-

Methylation of Phenylacetonitrile:

-

Phenylacetonitrile (1.0 eq.) is dissolved in a suitable solvent such as dimethyl carbonate (DMC), which also acts as the methylating agent.

-

A strong base, such as potassium carbonate (K₂CO₃), is added, and the mixture is heated to a high temperature (e.g., >180 °C) under pressure in an autoclave.

-

The reaction proceeds to form 2-phenylpropionitrile. Causality: The high temperature is necessary to effect the methylation using the less reactive dimethyl carbonate. This method offers high selectivity for mono-methylation.

-

-

Hydrolysis to the Carboxylic Acid:

-

The resulting 2-phenylpropionitrile is then hydrolyzed to 2-phenylpropionic acid. This can be achieved under either acidic or basic conditions. For example, heating with a strong aqueous acid like sulfuric acid or a strong base like sodium hydroxide followed by acidification.

-

-

Further Methylation:

-

The 2-phenylpropionic acid can be further methylated at the alpha-carbon to yield 2-methyl-2-phenylpropanoic acid. This often requires conversion to an ester first, followed by methylation with a strong base (like LDA) and methyl iodide, and subsequent hydrolysis.

-

II. Mechanisms of Action: From Allergic Rhinitis to Metabolic Disease

The therapeutic diversity of this compound derivatives stems from their ability to interact with distinct biological targets. We will explore three primary mechanisms of action: H1 receptor antagonism, cyclooxygenase (COX) inhibition, and peroxisome proliferator-activated receptor alpha (PPARα) agonism.

A. H1 Receptor Antagonism: Combating Allergic Responses

A significant number of derivatives, such as bilastine, function as second-generation H1 receptor antagonists.[2] They selectively bind to the histamine H1 receptor, preventing the pro-inflammatory effects of histamine.

Molecular Interactions: Second-generation antihistamines are designed to have a high affinity for the H1 receptor.[3] Key interactions often involve an ionic bond between a protonated amine on the drug and a conserved aspartate residue in the receptor's transmembrane domain 3 (TM3).[4] Additionally, aromatic rings of the drug engage in hydrophobic and π-π stacking interactions with aromatic residues within the receptor's binding pocket. The 2-methyl-2-phenylpropanoic acid moiety in compounds like bilastine contributes to the overall shape and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic properties.[5]

B. Cyclooxygenase (COX) Inhibition: Anti-inflammatory and Analgesic Effects

The 2-arylpropionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. These drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.[6]

Binding Mode: The carboxylic acid group of 2-arylpropionic acids is crucial for their inhibitory activity. It typically forms an ionic bond with a conserved arginine residue (Arg120) at the entrance of the COX active site.[7][8] The aryl group of the drug binds within a hydrophobic channel of the enzyme. The selectivity for COX-2 over COX-1 can be influenced by the substitution pattern on the aryl ring, which can allow for interaction with a side pocket present in the COX-2 active site but not in COX-1.[9]

C. PPARα Agonism: Modulation of Lipid Metabolism

Derivatives of this compound, particularly the fibrate class of drugs like fenofibrate, are agonists of the peroxisome proliferator-activated receptor alpha (PPARα).[10] PPARα is a ligand-activated transcription factor that plays a pivotal role in regulating lipid and glucose metabolism.

Signaling Pathway:

-

Ligand Binding and Heterodimerization: The fibrate drug enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

-

Activation and PPRE Binding: Ligand binding induces a conformational change in PPARα, causing it to dissociate from corepressors and recruit coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR).

-

Gene Transcription: This PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

-

Metabolic Effects: The binding of the heterodimer to PPREs initiates the transcription of genes involved in:

-

Fatty Acid Oxidation: Increased expression of enzymes involved in the β-oxidation of fatty acids.

-

Lipoprotein Metabolism: Increased expression of lipoprotein lipase, which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. It also increases the expression of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), and decreases the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

-

The net effect of PPARα activation is a reduction in plasma triglycerides and an increase in HDL cholesterol.

Diagram: PPARα Signaling Pathway

Caption: Simplified PPARα signaling pathway activated by this compound derivatives.

III. Structure-Activity Relationships and Pharmacokinetic Profiles

The therapeutic efficacy and safety of this compound derivatives are highly dependent on their structural features. Understanding these structure-activity relationships (SAR) and their pharmacokinetic (ADME) profiles is critical for the design of new and improved therapeutic agents.

A. Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data for different classes of this compound derivatives and their analogs.

| Compound/Derivative Class | Target | Key Structural Features | Potency (IC₅₀/EC₅₀) | Selectivity | References |

| Bilastine | H₁ Receptor | Benzimidazole and piperidine moieties | Low nM range | High for H₁ over other receptors | [2] |

| Indomethacin Amides | COX-2 | Amide derivatization of the carboxylic acid | 9 nM - 0.2 µM | Selective for COX-2 over COX-1 | [11] |

| Meclofenamate Amides | COX-2 | Amide derivatization of the carboxylic acid | 0.12 - 0.2 µM | Selective for COX-2 over COX-1 | [11] |

| Fenofibric Acid | PPARα | Chlorophenyl and phenoxypropanoic acid core | Low µM range | Agonist for PPARα | [12] |

| GW7647 (PPARα Agonist) | PPARα | Pyridine and phenoxypropanoic acid core | Low nM range | Potent and selective PPARα agonist | [13] |

| 2-(3-(Trifluoromethyl)phenyl)histamine | H₁ Receptor | 2-Aryl substituted histamine | pD₂ = 6.81 (more potent than histamine) | Highly selective for H₁ | [6] |

| Novel Phenoxy Acetic Acid Derivatives | COX-2 | Various heterocyclic substitutions | 0.06 - 0.09 µM | Highly selective for COX-2 (SI up to 133) | [14] |

B. Pharmacokinetic (ADME) Profiles of Representative Drugs

The ADME properties of these derivatives are crucial for determining their dosing regimen and potential for drug-drug interactions.

| Drug | Bioavailability | Protein Binding | Metabolism | Elimination Half-life | Excretion | References |

| Bilastine | ~61% | 84-90% | Not significantly metabolized | ~14.5 hours | 95% in urine and feces | [3] |

| Fexofenadine | ~33% | 60-70% | Minimal hepatic metabolism | ~14.4 hours | Primarily in feces | [11][13] |

| Fenofibrate | Well absorbed (micronized) | >99% | Rapidly hydrolyzed to fenofibric acid (active metabolite), then glucuronidated | ~20 hours (fenofibric acid) | Primarily in urine | [15][16] |

| Gemfibrozil | Well absorbed | 99% | Hepatic (CYP3A4) | ~1.5 hours | ~70% in urine, 6% in feces | [9][17] |

| Ibuprofen | 80-100% (oral) | 98% | Hepatic (CYP2C9) | 2-4 hours | 95% in urine | [1] |

IV. Future Directions and Concluding Remarks

The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. The insights gained from decades of research into fibrates, antihistamines, and NSAIDs provide a solid foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area is likely to focus on:

-

Dual- and Pan-Agonists/Antagonists: Designing single molecules that can modulate multiple targets (e.g., dual PPARα/γ agonists) to address complex multifactorial diseases like metabolic syndrome.

-

Targeted Delivery: Developing prodrugs or formulation strategies to deliver these compounds to specific tissues, thereby enhancing efficacy and reducing off-target side effects.

-

Exploration of New Therapeutic Areas: Investigating the potential of this scaffold to modulate other nuclear receptors or enzyme targets implicated in diseases such as cancer and neurodegenerative disorders.

V. References

-

Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2016). Fenofibrate: a multifaceted drug with a broad spectrum of activity. Expert opinion on drug metabolism & toxicology, 12(10), 1215–1227.

-

Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(23), 13478–13483.

-

Back, M., & Hansson, G. K. (2006). The role of the leukotriene B4 receptor BLT1 in atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 26(7), 1469–1475.

-

Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088–2093.

-

Corcóstegui, R., Labeaga, L., Innerárity, A., Berisa, A., & Orjales, A. (2005). Preclinical pharmacology of bilastine, a new selective and nonsedating H1 antagonist. Arzneimittel-Forschung, 55(7), 381–390.

-

Jauregizar, N., de la Fuente, L., Lucero, M. L., Sologuren, A., Leal, N., & Rodríguez, M. (2016). Pharmacokinetic/pharmacodynamic modelling of the antihistaminic (H1) effect of bilastine. Clinical pharmacokinetics, 55(9), 1107–1118.

-

Tyl, B., Jean-Baptiste, V., Raux, E., Mincheva, Z., Lacheretz, F., Perez, I., ... & Deprez, P. (2011). The first potent and selective non-imidazole human histamine H3 receptor antagonist in clinical trials. Bioorganic & medicinal chemistry letters, 21(21), 6420–6424.

-

Lipp, R., De Esch, I. J., & Timmerman, H. (2001). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of medicinal chemistry, 44(23), 3897–3908.

-

Xu, H. E., Lambert, M. H., Montana, V. G., Parks, D. J., Blanchard, S. G., Brown, P. J., ... & Willson, T. M. (1999). Molecular recognition of fatty acids by peroxisome proliferator-activated receptors. Molecular cell, 3(3), 397–403.

-

Todd, P. A., & Ward, A. (1988). Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. Drugs, 36(3), 314–339.

-

Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763–45769.

-

Pallavi, H. M., Hezam, F., & Al-Kaff, N. S. (2020). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 25(24), 5945.

-

Sriram, D., Yogeeswari, P., & Reddy, P. (2005). Synthesis and in vitro antitubercular activity of some 2-substituted-4-(4-fluorophenyl)-6-arylpyrimidines. Bioorganic & medicinal chemistry letters, 15(20), 4431–4434.

-

Gantz, I., & Fong, T. M. (1995). The histamine H3 receptor. Annals of the New York Academy of Sciences, 757, 228–239.

-

Brown, J. R., & Fiddler, C. A. (2001). Novel peroxisome proliferator-activated receptor (PPAR) agonists. Expert opinion on therapeutic patents, 11(6), 925–949.

-

Majethia, G. N., Haq, W., & Balendiran, G. K. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282.

-

Llorens, O., Perez-Gonzalez, N., & Luque, F. J. (2023). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. Pharmaceuticals, 16(12), 1688.

-

Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790–804.

-

Alonso, J., Bou, J., Gich, I., Garcia, J., & Roset, M. (2013). Multitargeting Histamine H 3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 18(3), 3173–3189.

-

Oyama, T., Sugibayashi, R., & Kagechika, H. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(33), 12791–12802.

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2006). A new method for the synthesis of fenofibric acid, the active metabolite of fenofibrate. Journal of pharmaceutical and biomedical analysis, 42(3), 395–398.

-

US Patent 8,633,223 B2. (2014). Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2012). Pharmaceutical Chemistry Journal, 46(5), 259-271.

-

Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (2023). International Journal of Molecular Sciences, 24(13), 10987.

-

WO Patent 2015/035541 A1. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Wikipedia. (2024). Fenofibrate. Retrieved from [Link]

-

Fibrates — The Other Life-saving Lipid Drugs. (2004). US Cardiology Review, 1(1), 1-4.

-

A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. (2023). Pharmaceuticals, 16(12), 1688.

-

Second-Generation Histamine H1 Receptor Antagonists Suppress Delayed Rectifier K+-Channel Currents in Murine Thymocytes. (2019). International Journal of Molecular Sciences, 20(9), 2135.

-

Structure–Activity Relationship-H1 Receptor - Antihistamines. (n.d.). Pharmacy 180. Retrieved from [Link]

-

Synthesis and investigation of effects of 2-[4- [[(arylamino)carbonyl]amino]phenoxy]-2-methylpropionic acids on the affinity of hemoglobin for oxygen: structure-activity relationships. (1989). Journal of Medicinal Chemistry, 32(10), 2352-2357.

-

Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. (2009). Xenobiotica, 39(10), 766-781.

-

Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view. (2003). Current Drug Metabolism, 4(2), 125-141.

-

Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. (2012). ACS Medicinal Chemistry Letters, 3(5), 388-393.

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. Molecular pharmacology of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]

- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Fenofibrate - Wikipedia [en.wikipedia.org]

- 17. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of 2-Methyl-2-phenoxypropanoic Acid Derivatives: A Deep Dive into PPAR Agonism and Lipid Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Metabolic Disease

The 2-methyl-2-phenoxypropanoic acid scaffold has emerged as a cornerstone in the development of novel therapeutics targeting metabolic disorders. While the parent compound itself exhibits modest biological activity, its derivatives, particularly those belonging to the fibrate class of drugs, have demonstrated significant efficacy in modulating lipid profiles. This guide provides a comprehensive overview of the biological activities associated with this chemical class, with a primary focus on their role as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and their subsequent impact on lipid homeostasis. We will delve into the mechanistic underpinnings of their action, detail experimental methodologies for their evaluation, and explore their therapeutic potential in dyslipidemia and related metabolic conditions.

Core Mechanism of Action: Potent and Selective PPAR Agonism

The primary mechanism through which this compound derivatives exert their biological effects is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[1][2] There are three main subtypes of PPARs: PPARα, PPARγ, and PPARδ (also known as PPARβ).

Derivatives of this compound have been engineered to act as potent and selective agonists for these receptors. For instance, some derivatives show high selectivity for PPARα, while others are designed as PPAR pan-agonists, activating all three subtypes.[3][4] This targeted agonism is the initiating event in a cascade of molecular events that ultimately leads to the observed physiological effects.

Signaling Pathway of PPARα Activation

The activation of PPARα by a this compound derivative follows a well-established signaling pathway. The binding of the agonist to the ligand-binding domain of PPARα induces a conformational change in the receptor. This allows for the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Workflow for a PPAR Transactivation Assay.

2. Hepatocyte Apolipoprotein A-I Secretion Assay

-

Objective: To assess the effect of a compound on the secretion of ApoA-I from liver cells.

-

Methodology:

-

Culture primary hepatocytes or a suitable cell line (e.g., HepG2).

-

Treat the cells with the test compound for a specified period.

-

Collect the cell culture medium.

-

Quantify the amount of ApoA-I in the medium using an ELISA or Western blotting.

-

In Vivo Models

1. Human Apolipoprotein A-I Transgenic Mice

-

Objective: To evaluate the in vivo efficacy of a compound in raising human HDL-c levels.

-

Methodology:

-

House human ApoA-I transgenic mice under standard conditions.

-

Administer the test compound orally or via another appropriate route for a defined period.

-

Collect blood samples at baseline and at various time points during the treatment period.

-

Measure serum HDL-c and total cholesterol levels using standard enzymatic assays.

-

Analyze liver tissue for changes in ApoA-I mRNA levels using RT-qPCR.

-

2. db/db Mice (Model for Type 2 Diabetes and Obesity)

-

Objective: To assess the effects of a compound on insulin resistance, dyslipidemia, and hepatic steatosis.

-

Methodology:

-

Use db/db mice, which are genetically obese and diabetic.

-

Treat the mice with the test compound over several weeks.

-

Monitor body weight, food intake, and blood glucose levels regularly.

-

Perform glucose tolerance tests and insulin tolerance tests to assess insulin sensitivity.

-

At the end of the study, collect blood to measure serum lipids, insulin, FGF21, and adiponectin.

-

Analyze liver tissue for lipid accumulation (hepatic steatosis) using histological staining (e.g., Oil Red O).

-

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent modulators of lipid metabolism. The derivatives of this compound, acting primarily as PPAR agonists, have demonstrated significant potential in addressing key aspects of metabolic syndrome, including dyslipidemia, insulin resistance, and hepatic steatosis. The ability to fine-tune the selectivity of these compounds for different PPAR subtypes opens up avenues for developing targeted therapies with improved efficacy and reduced side effects. Future research in this area will likely focus on the development of next-generation PPAR modulators with optimized pharmacokinetic and pharmacodynamic profiles, as well as exploring their therapeutic potential in other related diseases. The continued investigation of this chemical class holds great promise for the discovery of novel treatments for a range of metabolic disorders that represent a growing global health challenge.

References

- Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-8. [Link]

- Xu, H. E., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(10), 2422-5. [Link]

- Kim, H. S., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PLoS One, 12(3), e0173214. [Link]

- Scilit. (n.d.). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents.

Sources

- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Characteristics of 2-Methyl-2-phenoxypropanoic Acid in Organic Solvents

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility of 2-Methyl-2-phenoxypropanoic acid (CAS No. 943-45-3), a versatile chemical intermediate. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document establishes a predictive framework based on fundamental physicochemical principles and solubility data from structurally analogous compounds.

Introduction to this compound

This compound is a carboxylic acid derivative featuring a phenoxy group linked to a tertiary carbon atom which also holds the carboxyl function. This unique structure imparts a combination of lipophilic and hydrophilic characteristics, making its interaction with various solvents a critical parameter in synthesis, purification, and formulation processes. Its role as a chemical intermediate underscores the need for a thorough understanding of its solubility to enable efficient reaction design and product isolation.

Molecular Structure and Physicochemical Properties

The molecule's structure is central to its solubility behavior. It consists of three key functional regions:

-

Aromatic Phenyl Ring: A non-polar, hydrophobic region that favors interaction with non-polar or aromatic solvents.

-

Carboxylic Acid Group (-COOH): A polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. This group is the primary driver of solubility in polar solvents.

-

Ether Linkage (-O-): A polar group that can act as a hydrogen bond acceptor.

-

Gem-dimethyl Group: These methyl groups provide steric hindrance around the carboxylic acid and contribute to the molecule's overall lipophilicity.

Caption: Molecular structure of this compound.

Theoretical Principles Governing Solubility